molecular formula C13H24ClN3O3S B12715467 4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (+-)- CAS No. 86503-33-5

4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (+-)-

Cat. No.: B12715467
CAS No.: 86503-33-5
M. Wt: 337.87 g/mol
InChI Key: PIDPIEFQZFGKKD-UHFFFAOYSA-N
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Description

4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (±)- is a complex organic compound that belongs to the class of imidazolidinones. Imidazolidinones are a class of 5-membered ring heterocycles structurally related to imidazolidine . This compound is characterized by its unique structure, which includes an imidazolidine ring, a propionic acid moiety, and a dimethylamino propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (±)- typically involves the following steps:

    Formation of the Imidazolidine Ring: This can be achieved by treating a 1,2-diaminoalkane with an alcohol, aldehyde, or carboxylic acid at high temperatures.

    Introduction of the Propionic Acid Moiety: This step involves the amidation of the imidazolidine ring with a suitable carboxylic acid derivative.

    Addition of the Dimethylamino Propyl Group: This can be done through a substitution reaction where the imidazolidine ring is reacted with a dimethylamino propyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (±)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo and thioxo groups to hydroxyl and thiol groups, respectively.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl or thiol derivatives.

Scientific Research Applications

4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (±)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (±)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it may interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (±)- is unique due to its specific combination of functional groups and its potential applications in various fields of research and industry. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for scientific investigation.

Properties

CAS No.

86503-33-5

Molecular Formula

C13H24ClN3O3S

Molecular Weight

337.87 g/mol

IUPAC Name

ethyl 3-[1-[3-(dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]propanoate;hydrochloride

InChI

InChI=1S/C13H23N3O3S.ClH/c1-4-19-11(17)7-6-10-12(18)16(13(20)14-10)9-5-8-15(2)3;/h10H,4-9H2,1-3H3,(H,14,20);1H

InChI Key

PIDPIEFQZFGKKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1C(=O)N(C(=S)N1)CCCN(C)C.Cl

Origin of Product

United States

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